An In-depth Technical Guide to 9,10-Dimethylanthracene: Chemical Properties and Structure
An In-depth Technical Guide to 9,10-Dimethylanthracene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dimethylanthracene (DMA) is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic anthracene (B1667546) core with two methyl groups substituted at the C9 and C10 positions.[1] This compound is a yellow crystalline solid known for its distinct fluorescent properties, making it a valuable tool in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as a model compound for studying the photophysical and photochemical properties of PAHs.[1] It also serves as a starting material for various industrial chemicals and is used as a chemical rate constant actinometer in singlet molecular oxygen reactions.[1][2]
Chemical Structure and Properties
The fundamental structure of 9,10-Dimethylanthracene consists of three fused benzene (B151609) rings, forming an anthracene backbone. The methyl groups at the 9 and 10 positions are central to its unique chemical behavior and photophysical characteristics. The molecule is centrosymmetric and essentially planar.[3]
Table 1: General and Physical Properties of 9,10-Dimethylanthracene
| Property | Value | References |
| IUPAC Name | 9,10-dimethylanthracene | [4] |
| CAS Number | 781-43-1 | [4][5] |
| Molecular Formula | C₁₆H₁₄ | [2][4][5] |
| Molecular Weight | 206.28 g/mol | [2][4] |
| Appearance | Yellow crystals or crystalline powder | [1][2][6] |
| Melting Point | 182-184 °C | [2][4] |
| Boiling Point | 360 °C (760 mmHg) | [4] |
| Water Solubility | 0.056 mg/L at 25 °C (Insoluble) | [4][7] |
| Solubility | Soluble in toluene, benzene, and ethanol (B145695) | [1][2][6] |
| log Kow (Octanol/Water Partition Coefficient) | 5.69 | [4] |
Table 2: Spectroscopic Data for 9,10-Dimethylanthracene
| Spectroscopic Data | Value | References |
| UV Absorption (λmax) | UV: 9144 (Sadtler Research Laboratories Spectral Collection) | [4] |
| ¹H NMR | Data available in spectral databases. | [4] |
| ¹³C NMR | Data available in spectral databases. | [8] |
| Mass Spectrum | Major peaks (m/z): 206 (molecular ion), 191, 205, 116. | [4][9] |
| IR Spectrum | Data available in spectral databases. | [4][10][11] |
Key Chemical Reactions and Mechanisms
Photosensitized Oxidation and Endoperoxide Formation
A significant reaction of 9,10-dimethylanthracene is its photooxidation in the presence of light and a sensitizer (B1316253) to form 9,10-dimethylanthracene-9,10-endoperoxide.[4][12] This [4+2] cycloaddition reaction with singlet oxygen is a hallmark of anthracenic compounds. The endoperoxide is a thermally and photochemically sensitive intermediate.
The photochemistry of the endoperoxide is complex, with two competing primary pathways upon photoexcitation:
-
Cycloreversion: Reversion to the parent 9,10-dimethylanthracene and molecular oxygen. This reaction is more efficient upon excitation to the S₂ state.[13]
-
Rearrangement: Homolytic cleavage of the O-O peroxide bond, which occurs upon excitation to the S₁ state, leading to various rearrangement products.[13]
The diagram below illustrates the photosensitized formation of the endoperoxide.
Caption: Photosensitized formation of 9,10-dimethylanthracene endoperoxide.
Experimental Protocols
Protocol 1: Synthesis of 9,10-Dimethylanthracene
A common laboratory synthesis involves the reaction of anthraquinone (B42736) with a Grignard reagent followed by dehydroxylation.[6]
Materials:
-
Anthraquinone
-
Methylmagnesium iodide (Grignard reagent)
-
Acetic acid
-
Zinc powder
-
Appropriate solvents (e.g., anhydrous ether or THF)
Methodology:
-
Grignard Reaction: Anthraquinone is reacted with an excess of methylmagnesium iodide in an anhydrous ether or THF solvent under an inert atmosphere (e.g., nitrogen or argon). This reaction forms the intermediate 9,10-dimethyl-9,10-dihydroxyanthracene.
-
Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Dehydroxylation: The crude diol intermediate is dissolved in acetic acid. Zinc powder and thiourea are added to the solution. The mixture is heated to reflux to effect the dehydroxylation.
-
Purification: After cooling, the product is isolated by filtration. The crude 9,10-dimethylanthracene can be purified by recrystallization, typically from ethanol or by sublimation.[14]
The workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 9,10-dimethylanthracene.
Protocol 2: Characterization by UV-Vis Spectrophotometry
Objective: To determine the absorption spectrum of 9,10-dimethylanthracene.
Materials:
-
9,10-Dimethylanthracene
-
Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Methodology:
-
Solution Preparation: Prepare a dilute stock solution of 9,10-dimethylanthracene in the chosen solvent. A typical concentration is in the micromolar range (e.g., 1 x 10⁻⁵ M).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a second quartz cuvette with the prepared DMA solution.
-
Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.
-
Analysis: Identify the wavelengths of maximum absorbance (λmax).
Protocol 3: Purification by Recrystallization
Objective: To purify crude 9,10-dimethylanthracene.
Materials:
-
Crude 9,10-dimethylanthracene
-
Ethanol (or another suitable solvent like toluene)
-
Erlenmeyer flask
-
Hot plate
-
Filter funnel and filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude DMA in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of pure DMA should begin to form.
-
Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes to complete the crystallization process.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Conclusion
9,10-Dimethylanthracene is a polycyclic aromatic hydrocarbon with well-defined structural, physical, and spectroscopic properties. Its utility in materials science and as a model for studying photochemical reactions, particularly its ability to form a stable endoperoxide, makes it a compound of significant interest to researchers. The experimental protocols outlined provide standardized methods for its synthesis and characterization, facilitating further investigation into its applications in drug development, photochemistry, and organic electronics.
References
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- 4. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9,10-Dimethylanthracene [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 8. 9,10-DIMETHYLANTHRACENE(781-43-1) 13C NMR [m.chemicalbook.com]
- 9. 9,10-Dimethylanthracene [webbook.nist.gov]
- 10. 9,10-Dimethylanthracene [webbook.nist.gov]
- 11. 9,10-Dimethylanthracene [webbook.nist.gov]
- 12. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 9,10-DIMETHYLANTHRACENE CAS#: 781-43-1 [m.chemicalbook.com]
